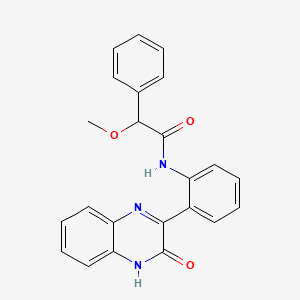

2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide is a complex organic compound that belongs to the quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Métodos De Preparación

The synthesis of 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Functionalization of the Quinoxaline Ring

The phenylacetamide side chain is introduced via nucleophilic substitution or amide coupling at the quinoxaline's 2-position.

-

Key Reactions :

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling of aryl halides (e.g., 2-chloroquinoxaline) with amines .

-

Phase-Transfer Catalysis : Use of BTBA (2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid) and K₂CO₃ in DMF facilitates alkylation of quinoxalinone with chloroacetamides (e.g., 2-chloro-N-(substituted phenyl)acetamide) .

-

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Quinoxaline formation | o-Phenylenediamine + ethyl pyruvate, reflux | 60–75% | |

| Amide coupling | Chloroacetamide, K₂CO₃, DMF, 80°C | 70–85% |

Chemical Transformations and Stability

-

Hydrolysis : The acetamide linkage is susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives .

-

Oxidation : The 3-oxo group may undergo further oxidation to form quinoxaline-2,3-dione derivatives, though steric hindrance could limit reactivity .

Biological Activity and Reactivity

While not directly studied, structurally related quinoxaline-acetamide hybrids exhibit:

-

VEGFR-2 Inhibition : Piperazinylquinoxaline derivatives inhibit kinase activity (IC₅₀: 0.19–0.60 µM) .

-

Antifungal Activity : Pyrimidinone-acetamide analogs show efficacy via thiol-mediated mechanisms .

Analytical Characterization

-

¹H/¹³C NMR : Distinct signals for methoxy (δ ~3.8 ppm), amide NH (δ ~9.5 ppm), and quinoxaline aromatic protons (δ 7.2–8.1 ppm) .

-

X-ray Crystallography : Confirms L-shaped molecular conformation and intramolecular H-bonding (e.g., N–H⋯O) .

Challenges and Optimization

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that compounds with similar structural characteristics to 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide exhibit significant anticancer properties.

Case Studies

-

In vitro Studies :

- A series of quinoxaline derivatives were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed that several compounds demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism of Action :

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

Findings

- Broad-spectrum Activity :

-

Potential Applications :

- Given the rising issue of antibiotic resistance, compounds with dual-action (anticancer and antimicrobial) properties could be valuable in developing new therapeutic agents.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound.

Insights

-

Targeting Metabolic Pathways :

- Research indicates that similar compounds may inhibit enzymes critical in metabolic pathways associated with disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.

- Structural Activity Relationship :

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide involves its interaction with various molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Compared to other quinoxaline derivatives, 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which enhance its biological activity and chemical reactivity. Similar compounds include:

6-arylamino-2,3-bis(pyridin-2-yl)-7-chloroquinoxaline-5,8-diones: Known for their potent antiproliferative activity.

2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline: Exhibits significant anti-amoebic activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Actividad Biológica

The compound 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide is a derivative of quinoxaline, a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N3O3 with a molecular weight of approximately 374.43 g/mol. The compound features a methoxy group, a quinoxaline moiety, and an acetamide structure, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N3O3 |

| Molecular Weight | 374.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against various bacterial strains.

In Vitro Studies : In a study assessing the antimicrobial efficacy of quinoxaline derivatives, it was found that similar compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . These results suggest that the target compound may also possess comparable antimicrobial properties.

The antimicrobial mechanism of quinoxaline derivatives often involves the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). For example, related compounds demonstrated IC50 values for DNA gyrase inhibition between 12.27–31.64 μM and for DHFR between 0.52–2.67 μM . This dual inhibitory action could explain the enhanced efficacy against resistant strains.

Anticancer Activity

Quinoxaline derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Case Studies

- Synergistic Effects with Antibiotics : A study highlighted the synergistic effects of quinoxaline derivatives with standard antibiotics like Ciprofloxacin and Ketoconazole, significantly reducing their MICs when combined . This finding underscores the potential for developing combination therapies using this compound.

- Non-Toxicity Profile : Hemolytic assays indicated that related derivatives exhibited low hemolytic activity (% lysis ranging from 3.23 to 15.22%), suggesting a favorable safety profile for further development .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL |

| DNA Gyrase Inhibition | IC50: 12.27 - 31.64 μM |

| DHFR Inhibition | IC50: 0.52 - 2.67 μM |

| Hemolytic Activity | % Lysis: 3.23 - 15.22% |

Propiedades

IUPAC Name |

2-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-29-21(15-9-3-2-4-10-15)23(28)25-17-12-6-5-11-16(17)20-22(27)26-19-14-8-7-13-18(19)24-20/h2-14,21H,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKYVSSIDWJMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.